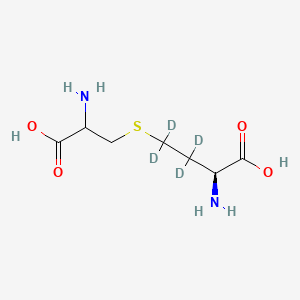

(S)-Cystathionine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O4S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1/i1D2,2D2 |

InChI Key |

ILRYLPWNYFXEMH-AMUFYZDFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Cystathionine-d4: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of (S)-Cystathionine-d4, a deuterated form of the sulfur-containing amino acid intermediate, cystathionine. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolomics, drug metabolism studies, and clinical diagnostics.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled analog of (S)-cystathionine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of its unlabeled counterpart in various biological matrices.

Table 1: Chemical Properties and Identifiers of this compound

| Property | Value |

| Chemical Name | S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 |

| Synonyms | This compound, L-Cystathionine-d4 |

| Molecular Formula | C₇H₁₀D₄N₂O₄S |

| Molecular Weight | 226.3 g/mol |

| CAS Number | Not available (for specific (S)-isomer) |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water |

| Purity | Typically ≥98% isotopic purity (d4) |

| Storage | -20°C for long-term storage |

| Stability | Stable under recommended storage conditions |

| SMILES | O=C(O)--INVALID-LINK--CSCC([2H])([2H])C([2H])([2H])--INVALID-LINK--C(O)=O |

| InChI | InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1/i1D2,2D2 |

| InChIKey | ILRYLPWNYFXEMH-QIZLIRNASA-N |

Metabolic Significance: The Transsulfuration Pathway

Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that converts methionine to cysteine. This pathway is crucial for the synthesis of glutathione, a major cellular antioxidant, and for the regulation of homocysteine levels. Elevated homocysteine is a risk factor for various diseases. This compound can be used as a tracer to study the flux and regulation of this vital pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through enzymatic or chemical methods. An enzymatic approach offers high stereoselectivity.

Enzymatic Synthesis Protocol:

This protocol utilizes cystathionine β-synthase (CBS) to catalyze the condensation of L-serine and L-homocysteine-d4.

-

Preparation of L-homocysteine-d4: L-homocysteine-d4 can be synthesized from L-methionine-d4 via demethylation or sourced commercially.

-

Reaction Mixture Preparation: In a reaction vessel, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):

-

L-serine (e.g., 10 mM)

-

L-homocysteine-d4 (e.g., 10 mM)

-

Pyridoxal 5'-phosphate (PLP), a CBS cofactor (e.g., 0.1 mM)

-

Recombinant human cystathionine β-synthase (a suitable concentration to ensure efficient conversion).

-

-

Incubation: Incubate the reaction mixture at 37°C for a sufficient duration (e.g., 2-4 hours), monitoring the reaction progress by LC-MS.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold methanol or by heat inactivation.

-

Purification: Purify the this compound from the reaction mixture using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

-

Verification: Confirm the identity and isotopic purity of the synthesized this compound using high-resolution mass spectrometry and NMR spectroscopy.

(S)-Cystathionine-d4: A Technical Guide to Synthesis and Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (S)-Cystathionine-d4, a crucial tool in metabolic research and as an internal standard in quantitative mass spectrometry-based studies. This document outlines detailed methodologies for both enzymatic and chemical synthesis routes, along with robust analytical protocols for the determination of isotopic enrichment and overall purity.

Introduction

(S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Isotope-labeled analogues, such as this compound, are invaluable for tracing metabolic fluxes, elucidating enzyme mechanisms, and serving as ideal internal standards for mass spectrometry-based quantification of the endogenous unlabeled compound. The integration of stable isotopes at specific positions allows for differentiation from the naturally occurring analyte, thereby correcting for matrix effects and variations in sample preparation and instrument response. This guide details the practical aspects of producing and characterizing high-purity this compound.

Synthesis of this compound

Two primary strategies for the synthesis of this compound are presented: an enzymatic approach leveraging the catalytic activity of cystathionine γ-synthase in a deuterated environment, and a chemical synthesis route involving the coupling of deuterated precursors.

Enzymatic Synthesis using Cystathionine γ-Synthase (CGS)

The enzymatic synthesis of this compound offers high stereospecificity and is based on the catalytic activity of cystathionine γ-synthase (CGS) [EC 2.5.1.48]. This enzyme catalyzes the condensation of an activated homoserine derivative and L-cysteine to form L-cystathionine. By conducting the reaction in deuterium oxide (D₂O), deuterium atoms can be incorporated into the molecule. The likely positions of deuteration are the α- and β-positions of the homoserine moiety and the α-position of the cysteine moiety, depending on the enzyme's mechanism and the specific precursors used. For the purpose of this guide, we will assume the use of commercially available deuterated precursors where possible to control the labeling pattern. A common commercially available form is DL-Cystathionine-3,3,4,4-d4, which implies deuteration on the homocysteine portion. The following protocol outlines a general procedure for the enzymatic synthesis.

1. Expression and Purification of Cystathionine γ-Synthase (CGS):

-

A recombinant CGS, for example from E. coli or A. thaliana, can be overexpressed in a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture the transformed E. coli in a suitable medium (e.g., LB or M9 minimal medium) and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing pyridoxal-5'-phosphate (PLP) and a protease inhibitor cocktail).

-

Purify the CGS enzyme from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography for higher purity.

-

Assess the purity of the enzyme by SDS-PAGE.

2. Enzymatic Reaction in D₂O:

-

Prepare a reaction mixture in a D₂O-based buffer (e.g., 100 mM potassium phosphate, pD 7.5).

-

The reaction mixture should contain:

-

O-succinyl-L-homoserine-d4 (e.g., 10 mM)

-

L-cysteine (e.g., 10 mM)

-

Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)

-

Purified CGS enzyme (e.g., 0.1-1 mg/mL)

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a sufficient duration (e.g., 4-24 hours), monitoring the reaction progress by HPLC or LC-MS.

3. Purification of this compound:

-

Terminate the enzymatic reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by heat inactivation, followed by centrifugation to remove the precipitated enzyme.

-

Purify the this compound from the reaction supernatant using ion-exchange chromatography. A strong cation exchange (SCX) column is suitable for retaining the amino acid.

-

Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl or NH₄Cl in a suitable buffer).

-

Collect fractions and analyze for the presence of the desired product by a suitable method (e.g., ninhydrin test or LC-MS).

-

Pool the pure fractions and desalt them using a suitable method (e.g., reverse-phase chromatography with a volatile buffer or lyophilization if the buffer is volatile).

-

Lyophilize the final product to obtain a stable powder.

Diagram of the Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis

Chemical synthesis provides an alternative route to this compound. A plausible strategy involves the condensation of a deuterated L-homocysteine derivative with a suitable L-serine-derived electrophile. This approach offers flexibility in the placement of isotopic labels, provided the deuterated starting materials are accessible.

1. Synthesis of L-Homocysteine-d4:

-

A potential route starts from a deuterated L-methionine precursor. The synthesis of deuterated amino acids can be complex and often involves multi-step procedures. For the purpose of this guide, we will assume access to a commercially available or custom-synthesized L-homocysteine with deuterium at the 3,3,4,4 positions.

2. Synthesis of (S)-2-amino-3-chloropropanoic acid:

-

This starting material can be synthesized from L-serine.

3. Condensation Reaction:

-

The condensation of L-homocysteine-d4 with (S)-2-amino-3-chloropropanoic acid is typically carried out under alkaline conditions.

-

Dissolve L-homocysteine-d4 and (S)-2-amino-3-chloropropanoic acid hydrochloride in an aqueous alkaline solution (e.g., NaOH solution).

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

-

Monitor the reaction progress by TLC or HPLC.

4. Purification of this compound:

-

Neutralize the reaction mixture with an acid (e.g., HCl).

-

The product can be precipitated from the solution and collected by filtration.

-

Further purification can be achieved by recrystallization or by ion-exchange chromatography as described in the enzymatic synthesis protocol.

Diagram of the Chemical Synthesis Pathway:

The Role of (S)-Cystathionine-d4 in the Transsulfuration Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transsulfuration pathway and the critical role of the stable isotope-labeled compound, (S)-Cystathionine-d4, in its quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in studying sulfur metabolism, redox homeostasis, and related therapeutic interventions.

Core Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a pivotal metabolic route that channels the sulfur atom from methionine to cysteine. This pathway is essential for the synthesis of cysteine, a semi-essential amino acid that is a crucial precursor for the major intracellular antioxidant, glutathione (GSH). The pathway also plays a significant role in the metabolism of homocysteine, an intermediate that, when accumulated, is associated with various pathologies.

The pathway is primarily governed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine. This is the first and rate-limiting step of the transsulfuration pathway.

-

Cystathionine γ-lyase (CTH or CSE): This enzyme catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The regulation of these enzymes is critical for maintaining cellular redox balance and managing sulfur amino acid metabolism. Dysregulation of the transsulfuration pathway is implicated in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

This compound: A Tool for Precise Quantification

This compound is a stable isotope-labeled form of cystathionine, where four hydrogen atoms have been replaced by deuterium. Its primary and most critical application in the study of the transsulfuration pathway is as an internal standard for the accurate quantification of endogenous cystathionine using mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to its structural and chemical similarity to endogenous cystathionine, this compound co-elutes and ionizes similarly during LC-MS/MS analysis. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known amount of this compound to a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous cystathionine levels. This precise measurement is fundamental for assessing the activity of the transsulfuration pathway and understanding its role in health and disease.

While not typically used as a tracer to measure metabolic flux directly, the accurate quantification it enables is a prerequisite for many metabolic studies, including those that do employ other stable isotopes (e.g., ¹³C-serine, ³⁵S-methionine) to trace pathway dynamics.

Data Presentation: Quantitative Insights into the Transsulfuration Pathway

The use of this compound as an internal standard has facilitated the generation of a wealth of quantitative data on the transsulfuration pathway. The following tables summarize key quantitative parameters.

| Parameter | Value | Organism/System | Reference |

| Cystathionine β-synthase (CBS) Activity | |||

| Km for Homocysteine | 8 µmol/L | Human Fibroblasts | [1] |

| Km for Serine | 2.5 µmol/L | Human Fibroblasts | [1] |

| Wildtype Activity Range | 8.5-27.0 nmol/h/mg protein | Human Fibroblasts | [1] |

| Heterozygous Activity Range | 4.2-13.4 nmol/h/mg protein | Human Fibroblasts | [1] |

| Homozygous Deficient Activity Range | 0.0-0.7 nmol/h/mg protein | Human Fibroblasts | [1] |

| Median Plasma Activity | 404 nmol/h/L (range 66-1,066) | Healthy Humans | |

| Pyridoxine Nonresponsive CBS Deficiency | 0 nmol/h/L (range 0-9) | Human Plasma | |

| Pyridoxine Responsive CBS Deficiency | 16 nmol/h/L (range 0-358) | Human Plasma |

Table 1: Quantitative Data for Cystathionine β-synthase (CBS) Activity. This table presents key kinetic parameters and activity levels of CBS in various human-derived samples, highlighting the differences between healthy controls and individuals with CBS deficiency.

| Metabolite | Concentration | Biological Matrix | Reference |

| Transsulfuration Pathway Metabolites | |||

| Cystathionine | 140 nM (range 65-301 nM) | Normal Human Serum | |

| Homocysteine (fasting) | 5-15 µmol/L | Human Plasma | |

| Cysteine | 200-300 µmol/L | Human Plasma | |

| Glutathione (GSH) | 1-10 mmol/L | Various Tissues |

Table 2: Typical Concentrations of Key Transsulfuration Pathway Metabolites. This table provides an overview of the physiological concentrations of cystathionine and related metabolites in human biological fluids.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving the quantification of transsulfuration pathway activity and metabolites, where this compound plays a vital role as an internal standard.

Measurement of Cystathionine β-Synthase (CBS) Activity in Plasma using LC-MS/MS

This protocol describes the measurement of CBS activity in plasma by quantifying the formation of deuterated cystathionine from a deuterated serine substrate.

Materials:

-

Human plasma

-

This compound (as internal standard)

-

L-Serine-2,3,3-d3 (substrate)

-

L-Homocysteine

-

S-Adenosylmethionine (SAM) (activator)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Dithiothreitol (DTT) (reducing agent)

-

Trichloroacetic acid (TCA) for protein precipitation

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.6), L-Serine-2,3,3-d3, L-homocysteine, SAM, PLP, and DTT.

-

Enzyme Reaction:

-

Add a small volume of plasma (e.g., 20 µL) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 4 hours).

-

-

Reaction Termination and Protein Precipitation:

-

Stop the reaction by adding ice-cold TCA.

-

Add a known amount of this compound as an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable column (e.g., a C18 or HILIC column).

-

Detect and quantify the formed d2-cystathionine and the d4-cystathionine internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis: Calculate the CBS activity based on the ratio of the peak area of the product (d2-cystathionine) to the internal standard (d4-cystathionine) and a standard curve.

Quantification of Transsulfuration Pathway Metabolites in Biological Samples by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of multiple metabolites in the transsulfuration pathway.

Materials:

-

Biological sample (e.g., plasma, cell lysate, tissue homogenate)

-

This compound and other relevant deuterated internal standards (e.g., for homocysteine, cysteine, methionine)

-

Methanol or acetonitrile for protein precipitation

-

Formic acid for acidification of the mobile phase

-

LC-MS/MS system

Procedure:

-

Sample Extraction and Protein Precipitation:

-

To a known amount of sample, add a mixture of deuterated internal standards, including this compound.

-

Add ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Sample Preparation for Injection:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a chromatographic method optimized for the separation of polar amino acids.

-

Employ an electrospray ionization (ESI) source in positive ion mode.

-

Set up MRM transitions for each target metabolite and its corresponding internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Generate a calibration curve for each analyte using known concentrations of standards and a fixed concentration of the internal standard.

-

Calculate the concentration of each metabolite in the sample based on the peak area ratio and the calibration curve.

-

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the transsulfuration pathway and a typical experimental workflow.

Caption: The Transsulfuration Pathway.

Caption: LC-MS/MS Workflow for Cystathionine Quantification.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of cystathionine, a key intermediate in the transsulfuration pathway. Its use as an internal standard in LC-MS/MS methods has significantly advanced our ability to study the activity of this vital metabolic route. While not a direct tracer of metabolic flux, the quantitative data it helps to generate are fundamental for understanding the role of the transsulfuration pathway in health and for investigating its dysregulation in various diseases. This technical guide provides researchers, scientists, and drug development professionals with a solid foundation for incorporating the quantitative analysis of the transsulfuration pathway into their research, with this compound serving as a cornerstone for reliable and reproducible measurements.

References

(S)-Cystathionine-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in biological systems. (S)-Cystathionine-d4, a deuterated isotopologue of the key metabolic intermediate L-cystathionine, serves as a valuable tracer for investigating the transsulfuration pathway. This pathway is critical for sulfur amino acid metabolism, cysteine and glutathione biosynthesis, and hydrogen sulfide (H₂S) production. Dysregulation of this pathway is implicated in various pathologies, including genetic disorders like homocystinuria, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer, including experimental design, detailed protocols for in vitro and in vivo studies, and data analysis strategies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Cystathionine and the Transsulfuration Pathway

Cystathionine is a non-proteinogenic amino acid that serves as a crucial intermediate in the transsulfuration pathway, which facilitates the conversion of homocysteine to cysteine. This pathway plays a central role in sulfur metabolism and is governed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:

-

Cystathionine β-synthase (CBS): Catalyzes the condensation of serine and homocysteine to form cystathionine.[1][2]

-

Cystathionine γ-lyase (CTH or CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3][4]

The cysteine produced is a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), as well as taurine and H₂S.[4] Given its central role, tracking the metabolic fate of cystathionine provides valuable insights into the regulation and dysregulation of these critical downstream pathways.

This compound is a stable isotope-labeled version of the naturally occurring L-cystathionine, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling allows for its distinction from the endogenous pool of unlabeled cystathionine, enabling researchers to trace its metabolic conversion into downstream products.

Synthesis of this compound

The enantiomerically pure synthesis of this compound is crucial for its application as a tracer. While a variety of methods exist for the asymmetric synthesis of deuterated amino acids, a common strategy for preparing L-cystathionine involves the thioalkylation of a protected L-cysteine derivative with a protected and activated derivative of L-homoserine. For the synthesis of this compound, a deuterated L-homoserine precursor would be utilized in a similar synthetic scheme.

Signaling Pathways and Experimental Workflows

The primary metabolic pathway traced by this compound is the second half of the transsulfuration pathway, catalyzed by CTH.

An experimental workflow for a typical in vitro tracer study is outlined below.

Experimental Protocols

In Vitro Tracer Study in Cultured Cells

This protocol provides a general framework for tracing the metabolism of this compound in adherent cell cultures.

Materials:

-

Cultured cells of interest (e.g., HepG2, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), chilled to -80°C

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to desired confluency (typically 80-90%).

-

Tracer Incubation:

-

Aspirate the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add fresh culture medium containing a final concentration of this compound (e.g., 100-500 µM).

-

Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of tracer incorporation.

-

-

Sample Collection:

-

At each time point, place the culture plate on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

-

-

Metabolite Extraction:

-

Thaw the samples on ice.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

-

In Vivo Tracer Study in Animal Models

This protocol outlines a general procedure for an in vivo tracer study in mice.

Materials:

-

Experimental animals (e.g., C57BL/6 mice)

-

This compound solution for injection (sterile, isotonic)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer this compound via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will need to be optimized based on the animal model and experimental goals.

-

Time-Course Tissue Collection: At designated time points post-injection, anesthetize the animals and collect tissues of interest (e.g., liver, kidney, brain).

-

Sample Processing:

-

Immediately flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity.

-

Store tissues at -80°C until metabolite extraction.

-

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled solvent mixture (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.

-

Follow the metabolite extraction procedure as described for the in vitro protocol (steps 4.1.4 and onwards).

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific detection and quantification of this compound and its deuterated metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (Example):

-

Column: A HILIC (hydrophilic interaction liquid chromatography) column is often suitable for the separation of polar metabolites like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high organic to high aqueous mobile phase.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer. The precursor and product ion pairs for this compound and its expected metabolites need to be determined by infusing pure standards.

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 227.1 | To be determined |

| d-Cysteine | 126.0 | To be determined |

| d-α-Ketobutyrate | 107.0 | To be determined |

| Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. Product ions need to be optimized for sensitivity. |

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be organized into tables to facilitate comparison across different experimental conditions and time points.

Table 1: Fractional Enrichment of Downstream Metabolites from this compound in Cultured HepG2 Cells

| Time (hours) | % Labeled Cysteine (d-Cysteine) | % Labeled α-Ketobutyrate (d-α-Ketobutyrate) |

| 0 | 0 | 0 |

| 1 | 5.2 ± 0.8 | 4.9 ± 0.7 |

| 4 | 25.6 ± 3.1 | 24.8 ± 2.9 |

| 8 | 48.9 ± 5.4 | 47.5 ± 5.1 |

| 24 | 75.3 ± 8.2 | 73.9 ± 7.9 |

| Values are presented as mean ± standard deviation (n=3). Data is hypothetical and for illustrative purposes only. |

The fractional enrichment is calculated as the ratio of the peak area of the labeled metabolite to the sum of the peak areas of both the labeled and unlabeled forms. This data provides a direct measure of the flux through the CTH-catalyzed step of the transsulfuration pathway.

Conclusion

This compound is a powerful tool for investigating the dynamics of the transsulfuration pathway. By employing the experimental and analytical strategies outlined in this guide, researchers can gain valuable insights into the metabolic fate of cystathionine in various biological contexts. This knowledge is essential for understanding the pathophysiology of diseases associated with altered sulfur amino acid metabolism and for the development of novel therapeutic interventions. Further studies are warranted to expand the application of this tracer to a wider range of biological models and disease states.

References

The Genesis of a Tracer: An In-depth Technical Guide to the Discovery and History of Stable Isotope Labeling with (S)-Cystathionine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and core applications of stable isotope labeling with (S)-Cystathionine-d4. This deuterated analogue of a key intermediate in sulfur amino acid metabolism has become an invaluable tool for researchers in various fields, from fundamental biochemistry to drug development. By providing a stable, non-radioactive tracer, this compound allows for precise and safe investigation of metabolic pathways, enzyme kinetics, and the diagnosis of metabolic disorders.

Discovery and Historical Context: Pioneering the Path of Sulfur Metabolism

The journey to the use of this compound is intrinsically linked to the broader history of stable isotope use in metabolic research and the groundbreaking work on the transsulfuration pathway. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its development can be traced through a logical progression of scientific inquiry.

The mid-20th century marked a revolutionary period in biochemistry with the advent of isotopic tracers. Visionary scientists began to unravel the intricate web of metabolic pathways by "labeling" molecules with heavier, non-radioactive isotopes and tracking their fate within biological systems. A pivotal figure in this era was Vincent du Vigneaud, a Nobel laureate whose work laid the foundation for our understanding of sulfur-containing amino acids.

In the 1940s, du Vigneaud and his colleagues were deeply engaged in elucidating the metabolic relationship between methionine and cysteine. They hypothesized that the sulfur atom from methionine was transferred to form cysteine, a process now known as the transsulfuration pathway. To prove this, they synthesized deuterated forms of related compounds, such as tetradeuterohomocystine and dideuteromethionine, and administered them to animals. By analyzing the isotopic composition of isolated cystine, they could trace the path of the deuterium-labeled sulfur-containing backbone, providing strong evidence for the conversion. This pioneering work, while not explicitly mentioning this compound, established the principle and methodology of using deuterium labeling to study this specific metabolic route.

The chemical synthesis of the four stereoisomers of unlabeled cystathionine was a significant achievement of this period, providing the essential reference compounds for metabolic studies. The groundwork laid by du Vigneaud's team set the stage for the eventual synthesis and application of isotopically labeled versions of the pathway's intermediates, including cystathionine.

Synthesis of this compound: From Chemical to Enzymatic Routes

The ability to synthesize this compound with high purity and isotopic enrichment is crucial for its use as a reliable tracer and internal standard. Over the years, both chemical and enzymatic methods have been developed.

Chemical Synthesis

Early synthetic routes to unlabeled cystathionine isomers provided the chemical foundation for producing their deuterated counterparts. These methods often involved the reaction of a protected and activated derivative of homocysteine with a suitably modified serine derivative. The introduction of deuterium at specific positions, typically on the homocysteine moiety to create the d4 analogue, would be achieved by using deuterated starting materials or reagents during the synthesis.

Enzymatic Synthesis

A significant advancement in the preparation of deuterated amino acids came with the use of enzymes. A notable method developed in 1993 utilized E. coli cystathionine γ-synthase to catalyze the chiral exchange of α- and β-hydrogens of various amino acids with deuterium from heavy water (D₂O)[1]. This enzymatic approach offers high stereospecificity and can be a powerful tool for producing specifically labeled isotopologues, including the precursors for this compound synthesis.

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry and as a tracer for metabolic flux studies.

Gold Standard for Quantitative Analysis: Isotope Dilution Mass Spectrometry

In the realm of bioanalysis, particularly with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard for accurate and precise quantification. This compound, being chemically identical to its endogenous counterpart but with a different mass, co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.

This is particularly critical in clinical diagnostics, such as in the screening and monitoring of disorders related to the transsulfuration pathway, like homocystinuria, a condition caused by a deficiency in the enzyme cystathionine β-synthase (CBS).

Table 1: Quantitative Applications of Deuterated Cystathionine in Mass Spectrometry

| Application Area | Analyte(s) Quantified | Matrix | Internal Standard | Key Outcome |

| Clinical Diagnostics | Cystathionine, Homocysteine | Plasma, Dried Blood Spots | This compound | Accurate diagnosis and monitoring of homocystinuria and other metabolic disorders. |

| Drug Development | Investigational Drugs and their Metabolites | Plasma, Urine, Tissues | This compound (as a representative analyte) | Pharmacokinetic profiling and bioequivalence studies. |

| Metabolic Research | Intermediates of the Transsulfuration Pathway | Cell lysates, Tissue homogenates | This compound | Elucidation of metabolic flux and enzyme kinetics. |

Tracing Metabolic Fates: Metabolic Flux Analysis

By introducing this compound into a biological system, researchers can trace the flow of the cystathionine molecule through the transsulfuration pathway. By measuring the isotopic enrichment of downstream metabolites like cysteine and subsequent products such as glutathione, it is possible to quantify the rate of metabolic flux through this pathway under various physiological and pathological conditions. This information is invaluable for understanding the regulation of sulfur amino acid metabolism and how it is altered in disease states or in response to therapeutic interventions.

Experimental Protocols: A Methodological Overview

The following provides a generalized overview of the key experimental protocols involving the use of this compound. Specific details may vary depending on the application and instrumentation.

Sample Preparation for LC-MS/MS Analysis

-

Sample Collection: Biological samples (e.g., plasma, urine, cell lysates) are collected and stored under appropriate conditions to prevent degradation of the analytes.

-

Internal Standard Spiking: A known amount of this compound solution is added to each sample, calibrator, and quality control sample at the beginning of the preparation process.

-

Protein Precipitation: For plasma or cell lysate samples, proteins are typically precipitated by adding a solvent like acetonitrile or methanol.

-

Extraction: The supernatant containing the analytes and the internal standard is separated from the precipitated protein.

-

Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic properties or ionization efficiency of the analytes.

-

Reconstitution: The final extract is often evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where the analytes are separated on a suitable column.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the endogenous (unlabeled) cystathionine and the deuterated internal standard (this compound).

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve.

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: The Transsulfuration Pathway.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Conclusion and Future Perspectives

The development and application of stable isotope labeling with this compound represent a significant milestone in our ability to probe the complexities of sulfur amino acid metabolism. From its conceptual origins in the pioneering work of early biochemists to its current role as a gold-standard analytical tool, this labeled molecule has empowered researchers to gain deeper insights into health and disease. As analytical technologies continue to advance in sensitivity and resolution, the use of this compound and other stable isotope tracers will undoubtedly continue to be at the forefront of metabolic research, driving new discoveries and the development of novel therapeutic strategies.

References

Commercial suppliers and availability of (S)-Cystathionine-d4 for research

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of (S)-Cystathionine-d4, including its commercial availability, applications in research, and detailed experimental protocols. This compound is a deuterated stable isotope-labeled form of (S)-Cystathionine, a key intermediate in the transsulfuration pathway. Its primary application in research is as an internal standard for the accurate quantification of endogenous cystathionine in biological samples using mass spectrometry.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers catering to the research community. The product is typically supplied as a solid with high isotopic and chemical purity. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |

| Cayman Chemical | Cystathionine-d4 | 36610 | ≥98% | ≥99% deuterated forms (d1-d4) | Solid | -20°C |

| MedChemExpress | This compound | HY-W009749CS | 97.11% | Not specified | Solid | -20°C |

| LGC Standards | D,L-Cystathionine-d4 | TRC-C989497 | >95% (HPLC) | Not specified | Neat | -20°C |

Note: Product specifications are subject to change. Please refer to the supplier's website for the most current information.

Role in the Transsulfuration Pathway

Cystathionine is a critical intermediate in the transsulfuration pathway, which is responsible for the conversion of methionine to cysteine.[1] This pathway plays a vital role in sulfur metabolism, redox regulation, and the synthesis of important molecules like glutathione.[2] The pathway begins with the essential amino acid methionine and proceeds through several enzymatic steps to produce cysteine.

The key enzymes involved in the direct metabolism of cystathionine are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CTH). CBS catalyzes the condensation of homocysteine and serine to form cystathionine.[3] Subsequently, CTH cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]

Figure 1. The Transsulfuration Pathway.

Experimental Protocols: Quantification of Cystathionine using this compound by LC-MS/MS

This compound is an ideal internal standard for stable isotope dilution mass spectrometry, a highly accurate and specific method for quantifying endogenous metabolites.[4] The following is a representative protocol synthesized from established methodologies for the analysis of amino acids in biological fluids, such as plasma.

Sample Preparation (Protein Precipitation)

Biological samples like plasma or serum contain high concentrations of proteins that can interfere with LC-MS/MS analysis. Therefore, a protein precipitation step is essential.

-

Reagents:

-

This compound internal standard stock solution (e.g., 1 mg/mL in 0.1 M HCl).

-

Precipitation solvent: Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA).

-

0.1% Formic acid in water.

-

-

Procedure:

-

Thaw frozen plasma or serum samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma/serum sample.

-

Add a known amount of the this compound internal standard working solution. The final concentration should be similar to the expected endogenous concentration of cystathionine.

-

Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

-

The sample is now ready for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

The separation of cystathionine from other amino acids and matrix components is typically achieved using reversed-phase or HILIC chromatography.

-

Typical LC Parameters:

-

Column: A C18 column (e.g., 2.1 x 100 mm, 2.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 5 - 10 µL.

-

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

-

Typical MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Cystathionine (unlabeled): The precursor ion [M+H]⁺ is m/z 223.1. A common product ion for quantification is m/z 134.1.

-

This compound (internal standard): The precursor ion [M+H]⁺ is m/z 227.1. The corresponding product ion would be m/z 138.1.

-

-

Instrument Settings: Parameters such as collision energy and declustering potential should be optimized for the specific instrument and analytes.

-

Data Analysis and Quantification

The concentration of endogenous cystathionine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled cystathionine and a fixed concentration of the internal standard.

Figure 2. Experimental Workflow for Targeted Quantification.

Conclusion

This compound is an essential tool for researchers in the fields of metabolomics, clinical chemistry, and drug development who require accurate and precise quantification of cystathionine. Its use as an internal standard in LC-MS/MS methods allows for the reliable measurement of this key metabolite in various biological matrices, facilitating a deeper understanding of the transsulfuration pathway and its role in health and disease. This guide provides a foundational understanding of its commercial availability and a representative protocol for its application, which can be adapted and optimized for specific research needs.

References

- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 2. Importance of the trans-sulfuration pathway in cancer prevention and promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling guidelines for (S)-Cystathionine-d4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). A specific SDS for (S)-Cystathionine-d4 was not located; therefore, this guidance is synthesized from information on cystathionine, its deuterated forms, and compounds with similar toxicological profiles. Always consult the official SDS provided by the supplier before handling this compound and adhere to all institutional and governmental safety regulations.

Introduction

This compound is a deuterated form of cystathionine, an intermediate in the transsulfuration pathway. It is primarily utilized as an internal standard for the quantification of cystathionine in biological samples by mass spectrometry (GC-MS or LC-MS)[1]. The incorporation of deuterium atoms provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled compound. This guide provides comprehensive safety and handling guidelines critical for researchers and professionals working with this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of Cystathionine-d4 and its non-deuterated counterpart is presented below.

| Property | This compound | L-Cystathionine | Reference |

| Appearance | White Solid | White powder | [2][3] |

| Molecular Formula | C₇H₁₀D₄N₂O₄S | C₇H₁₄N₂O₄S | [1][2] |

| Formula Weight | 226.3 g/mol | 222.26 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₄) | Not Applicable | |

| Solubility | Slightly soluble in water | Not specified | |

| Storage Temperature | -20°C | Not specified | |

| Stability | ≥ 4 years at -20°C | Not specified |

Hazard Identification and Safety Precautions

Potential Hazards:

-

Acute Toxicity: Based on similar compounds, there is a potential for toxicity if swallowed or in contact with skin, and it may be fatal if inhaled.

-

Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing.

-

P284: Wear respiratory protection.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

| Guideline Category | Recommendations |

| Engineering Controls | Work under a chemical fume hood. Ensure eyewash stations and safety showers are in close proximity. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. For operations where dust may be generated, a NIOSH-approved respirator is recommended. |

| Hygiene Practices | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C. Keep locked up or in an area accessible only to qualified personnel. |

| Incompatibilities | Strong oxidizing agents and metals. |

Experimental Protocols

The following are generalized protocols for the handling and use of this compound as an internal standard. Researchers must adapt these protocols to their specific experimental needs and institutional safety guidelines.

Preparation of Stock Solutions

-

Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance.

-

Solubilization: Add the appropriate solvent (e.g., slightly aqueous solutions) to the weighed solid. Vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Store the stock solution in a tightly sealed vial at -20°C or below.

Use as an Internal Standard in Mass Spectrometry

-

Sample Preparation: Prepare biological samples (e.g., plasma, tissue homogenates) according to the specific extraction protocol.

-

Spiking: Add a known amount of the this compound stock solution to each sample and calibration standard early in the sample preparation process to account for analyte loss during extraction.

-

Extraction: Proceed with the established extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Analysis: Analyze the processed samples by a validated LC-MS or GC-MS method.

-

Quantification: Quantify the endogenous cystathionine by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Cystathionine

Cystathionine is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.

Caption: The transsulfuration pathway showing the synthesis and breakdown of cystathionine.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for using this compound as an internal standard.

Caption: A generalized workflow for the quantification of cystathionine using a deuterated internal standard.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | |

| Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing. | |

| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. | |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. |

Fire-Fighting Measures

| Aspect | Recommendations | Reference |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |

| Specific Hazards | Development of hazardous combustion gases or vapors (carbon oxides, nitrogen oxides, sulfur oxides) is possible in the event of a fire. | |

| Protective Equipment | Wear a self-contained breathing apparatus and full protective gear. |

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains. Collect, bind, and pump off spills. Avoid the generation of dusts.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-Cystathionine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. The accurate quantification of cystathionine in biological matrices is crucial for studying various physiological and pathological conditions, including inherited metabolic disorders such as homocystinuria. This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of (S)-Cystathionine in human plasma. The use of a stable isotope-labeled internal standard, (S)-Cystathionine-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Signaling Pathway

The transsulfuration pathway is central to sulfur-containing amino acid metabolism. Cystathionine is synthesized from homocysteine and serine by the enzyme cystathionine β-synthase (CBS). Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. This pathway is critical for the synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione.

Experimental Workflow

The analytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation using reversed-phase liquid chromatography, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Protocols

1. Materials and Reagents

-

(S)-Cystathionine (analytical standard)

-

This compound (internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (≥99%)

-

Trichloroacetic acid (TCA)

-

Human plasma (K2-EDTA)

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Cystathionine and this compound in LC-MS grade water to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the (S)-Cystathionine stock solution with water:acetonitrile (50:50, v/v) to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with water:acetonitrile (50:50, v/v).

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 5.0 | |

| 5.1 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| (S)-Cystathionine | 223.1 | 134.1 | 0.1 | 30 | 15 |

| This compound (IS) | 227.1 | 138.1 | 0.1 | 30 | 15 |

Data Presentation and Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of (S)-Cystathionine to this compound against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL.

| Parameter | Result |

| Calibration Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

Table 1: Intra-Day Precision and Accuracy (n=6)

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Precision (%CV) | Accuracy (%) |

| Low | 30 | 29.1 ± 1.5 | 5.2 | 97.0 |

| Medium | 300 | 309.6 ± 12.1 | 3.9 | 103.2 |

| High | 3000 | 2955.0 ± 97.5 | 3.3 | 98.5 |

Table 2: Inter-Day Precision and Accuracy (n=18, 3 days)

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Precision (%CV) | Accuracy (%) |

| Low | 30 | 29.7 ± 1.9 | 6.4 | 99.0 |

| Medium | 300 | 304.5 ± 14.3 | 4.7 | 101.5 |

| High | 3000 | 2988.0 ± 116.5 | 3.9 | 99.6 |

This application note provides a detailed protocol for a robust, sensitive, and specific LC-MS/MS method for the quantification of (S)-Cystathionine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable results, making this method suitable for clinical research and drug development applications where accurate measurement of this important metabolite is required. The method meets the rigorous requirements for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy.

Application Note: Quantification of Cystathionine in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cystathionine in human plasma. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing (S)-Cystathionine-d4 as an internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals investigating the transsulfuration pathway, studying metabolic disorders such as homocystinuria, or assessing the impact of therapeutic interventions on sulfur amino acid metabolism.

Introduction

Cystathionine is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.[1] Dysregulation of this pathway is implicated in various metabolic disorders, including homocystinuria, a genetic condition characterized by elevated levels of homocysteine. Accurate quantification of cystathionine is crucial for diagnosing and monitoring these conditions, as well as for research into the broader implications of sulfur amino acid metabolism in health and disease. Stable isotope dilution LC-MS/MS has emerged as the gold standard for small molecule quantification due to its high selectivity, sensitivity, and the ability to correct for matrix effects and sample preparation variability through the use of a co-eluting, isotopically labeled internal standard.[2][3] This protocol provides a detailed procedure for the reliable measurement of cystathionine in human plasma.

Experimental Protocols

Materials and Reagents

-

Cystathionine (Sigma-Aldrich, Cat. No. C7602 or equivalent)

-

This compound (Cambridge Isotope Laboratories, Inc., Cat. No. DLM-6108 or equivalent)

-

Dithiothreitol (DTT) (Sigma-Aldrich, Cat. No. D0632 or equivalent)

-

Formic acid, LC-MS grade (Fisher Scientific, Cat. No. A117 or equivalent)

-

Methanol, LC-MS grade (Fisher Scientific, Cat. No. A456 or equivalent)

-

Acetonitrile, LC-MS grade (Fisher Scientific, Cat. No. A955 or equivalent)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (EDTA)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve cystathionine in ultrapure water to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the cystathionine stock solution in ultrapure water to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with ultrapure water to a final concentration of 10 µg/mL.

-

Calibration Standards and Quality Controls: Spike appropriate amounts of the cystathionine working solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered protein solution) to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.

-

Add 20 µL of 0.5 M DTT solution to each tube to reduce any disulfide bonds.

-

Vortex briefly and incubate at room temperature for 30 minutes.

-

Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cystathionine | 223.1 | 134.1 |

| This compound | 227.1 | 138.1 |

Note: MRM transitions should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

| Parameter | Result |

| Linearity Range | 0.1 - 25 µM |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 µM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Transsulfuration Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of (S)-Cystathionine-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1][2] Accurate quantification of cystathionine is crucial for studying various physiological and pathological processes, including inherited metabolic disorders like homocystinuria, as well as cardiovascular and neurological diseases.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of amino acids. However, due to the low volatility of cystathionine, a derivatization step is necessary to enable its analysis by GC-MS. This application note details a comprehensive protocol for the quantitative analysis of (S)-Cystathionine-d4 in biological matrices, such as plasma, using a stable isotope dilution method with this compound as an internal standard. The methodology involves protein precipitation, followed by a two-step derivatization process of methoximation and silylation prior to GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Caption: A flowchart illustrating the major steps in the GC-MS analysis of this compound.

Signaling Pathway: Transsulfuration Pathway

Cystathionine is a central molecule in the transsulfuration pathway, which is essential for the synthesis of cysteine from homocysteine.

Caption: A simplified diagram of the transsulfuration pathway highlighting the role of (S)-Cystathionine.

Experimental Protocols

1. Materials and Reagents

-

(S)-Cystathionine (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Cystathionine and this compound in 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the (S)-Cystathionine stock solution with 0.1 M HCl to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in 0.1 M HCl.

3. Sample Preparation

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization

-

Methoximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes.

-

Silylation: After cooling to room temperature, add 80 µL of MSTFA. Vortex and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

5. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 170°C at 10°C/min.

-

Ramp to 280°C at 30°C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Table 1: Representative SIM Ions for TMS-Derivatized Cystathionine

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| (S)-Cystathionine | 218 | 322 |

| This compound | 222 | 326 |

Note: Specific ions should be determined by analyzing the mass spectrum of the derivatized standard. The mass spectrum of TBDMS-derivatized l-cystathionine shows characteristic fragments that can be used for identification.

Data Presentation

The following tables represent typical quantitative performance data for a validated GC-MS method for amino acid analysis.

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| (S)-Cystathionine | 0.1 - 50 | > 0.995 |

Table 3: Precision and Accuracy

| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| (S)-Cystathionine | 0.5 | < 10 | < 15 | 90 - 110 |

| 5 | < 10 | < 15 | 90 - 110 | |

| 40 | < 10 | < 15 | 90 - 110 |

Table 4: Recovery and Limit of Quantification

| Analyte | Matrix | Recovery (%) | LLOQ (µg/mL) |

| (S)-Cystathionine | Plasma | 85 - 115 | 0.1 |

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of (S)-Cystathionine in biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The two-step derivatization protocol of methoximation followed by silylation effectively converts the non-volatile cystathionine into a thermally stable derivative suitable for GC-MS analysis. This application note provides a solid foundation for researchers to implement this method for various research and clinical applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 5. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]

Application Note: Derivatization Techniques for the GC-MS Analysis of (S)-Cystathionine-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Its accurate quantification is crucial for studying various physiological and pathological conditions. Stable isotope-labeled internal standards, such as (S)-Cystathionine-d4, are essential for precise and accurate quantification by mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids; however, due to their low volatility and polar nature, derivatization is a mandatory step to improve their chromatographic behavior.[1][2][3] This application note provides detailed protocols for two common derivatization techniques for this compound: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a two-step esterification and acylation procedure.

Derivatization Strategies

The primary goal of derivatization in GC-MS analysis of amino acids is to replace the active hydrogens in the carboxyl (-COOH), amino (-NH2), and thiol (-SH) groups with nonpolar moieties, thereby increasing volatility and thermal stability.[3][4]

1. Silylation: This is a common and effective one-step method where active hydrogens are replaced by a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). MTBSTFA is a popular reagent that forms TBDMS derivatives, which are known to be more stable and less susceptible to hydrolysis compared to TMS derivatives.

2. Esterification followed by Acylation: This two-step approach first converts the carboxylic acid group to an ester (e.g., a methyl ester) and then acylates the amino and thiol groups. This method yields stable derivatives and can offer alternative fragmentation patterns in the mass spectrometer.

Experimental Protocols

Protocol 1: Silylation with MTBSTFA

This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of this compound.

Materials:

-

This compound standard

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Acetonitrile (anhydrous)

-

Reacti-Vials™ or other suitable reaction vials

-

Heating block or oven

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For a standard solution, pipette an appropriate volume into a Reacti-Vial™ and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.

-

For biological samples, perform a suitable extraction procedure (e.g., protein precipitation with an organic solvent or solid-phase extraction) and evaporate the extract to dryness.

-

-

Derivatization:

-

Add 100 µL of anhydrous acetonitrile to the dried sample.

-

Add 100 µL of MTBSTFA to the vial.

-

Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution.

-

Heat the mixture at 100°C for 4 hours in a heating block or oven.

-

-

Analysis:

-